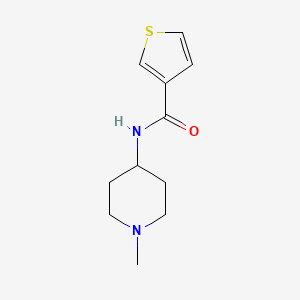
N-(3,4-dimethoxyphenyl)-5-(4-fluorophenyl)oxazole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "N-(3,4-dimethoxyphenyl)-5-(4-fluorophenyl)oxazole-2-carboxamide" is a chemically synthesized molecule that may be related to various derivatives with potential biological activities. While the specific compound is not directly mentioned in the provided papers, similar structures such as 4-(3,4-dimethoxyphenyl)-2-methylthiazole-5-carboxylic acid derivatives and oxazole-containing compounds have been synthesized and evaluated for their biological properties, including fungicidal, insecticidal, and anti-inflammatory activities, as well as their potential in treating cancer .
Synthesis Analysis
The synthesis of related compounds involves multi-step procedures starting from precursors like 3,4-dimethoxyacetophenone and 3,4-dimethoxybenzoyl chloride. These procedures include the formation of thiazole and oxazole rings, which are crucial structural features in the target molecules. The synthesis of these compounds has been optimized to achieve high yields and to allow for the introduction of various substituents that may affect biological activity .
Molecular Structure Analysis
The molecular structure of related compounds has been determined using techniques such as X-ray crystallography. For instance, the structure of a strongly fluorescent oxazole derivative was elucidated, which could provide insights into the conformation and electronic distribution of similar oxazole-containing compounds . The crystal structures of other related compounds have also been reported, which can be useful for understanding the structure-activity relationships .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds typically include condensation, cyclization, and amide formation. These reactions are carefully controlled to ensure the correct assembly of the molecule and to introduce desired functional groups that may confer specific properties or biological activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of related oxazole and thiazole derivatives have been studied. These properties include solubility in various organic solvents, thermal stability, and inherent viscosities. The introduction of specific substituents like the 2-methyl-4,5-oxazolediyl structure has been shown to improve solubility without compromising thermal stability, which is important for the practical application of these materials . Additionally, the biological activities of these compounds are often evaluated in vitro, such as their inhibitory effects on cancer cell proliferation or their anti-inflammatory potential .
Aplicaciones Científicas De Investigación
Fluorescent Molecular Probes
Research into the development of fluorescent solvatochromic dyes has highlighted compounds with structures related to oxazoles, including dimethoxyphenyl derivatives. These compounds exhibit strong solvent-dependent fluorescence, useful for creating sensitive fluorescent molecular probes. These probes can study a variety of biological events and processes due to their intramolecular charge transfer, high fluorescence quantum yields, and large Stokes shifts. The push-pull electron transfer system in these molecules, involving dimethoxyphenyl groups, is essential for their solvatochromic behavior (Diwu et al., 1997).
Synthesis Methodologies
The oxazole component of the compound is a significant motif in synthetic chemistry, offering pathways to create complex molecules. Research into oxazoles as masked forms of activated carboxylic acids demonstrates their utility in organic synthesis. Oxazoles can form triamides upon reaction with singlet oxygen, facilitating the synthesis of macrolides, including recifeiolide and curvularin. This application underscores the versatility of oxazole derivatives in constructing compounds with potential biological activities (Wasserman et al., 1981).
Medicinal Chemistry Applications
The structural motifs present in "N-(3,4-dimethoxyphenyl)-5-(4-fluorophenyl)oxazole-2-carboxamide" are found in compounds with noted antitumor activities. For instance, 2-phenylbenzothiazoles, sharing a similar structural complexity, have shown potent and selective inhibitory activity against various cancer cell lines, including lung, colon, and breast cancers. This research suggests that the design and synthesis of compounds featuring oxazole and dimethoxyphenyl groups could lead to new anticancer agents. The study of structure-activity relationships in this context provides valuable insights for future drug discovery efforts (Mortimer et al., 2006).
Propiedades
IUPAC Name |
N-(3,4-dimethoxyphenyl)-5-(4-fluorophenyl)-1,3-oxazole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O4/c1-23-14-8-7-13(9-15(14)24-2)21-17(22)18-20-10-16(25-18)11-3-5-12(19)6-4-11/h3-10H,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFAWCCRNPPYEBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=NC=C(O2)C3=CC=C(C=C3)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


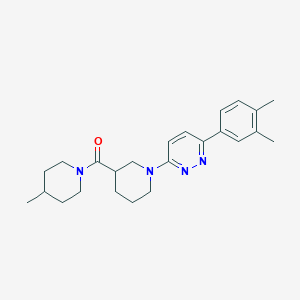
![2-(Benzo[d]thiazol-2-ylthio)-1-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone](/img/structure/B3013010.png)
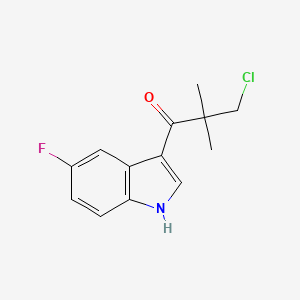
![N-(2-(6-(ethylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide](/img/structure/B3013014.png)

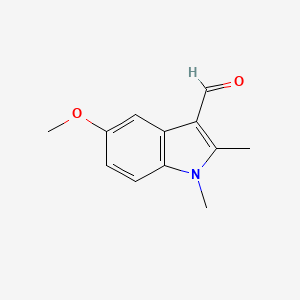
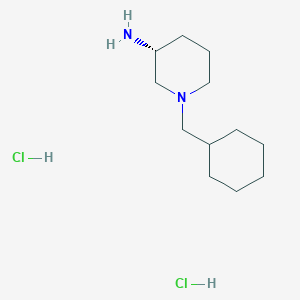
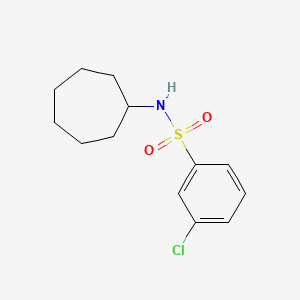
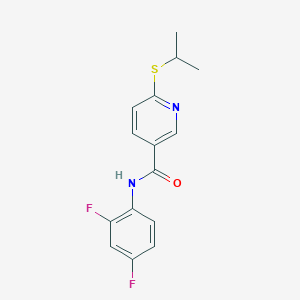
![4-{4-[(2,5-Difluorophenyl)methyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine](/img/structure/B3013023.png)
![2-nitro-N-[4-[(2-nitrobenzoyl)amino]butyl]benzamide](/img/structure/B3013024.png)
![N-(4-chlorophenyl)-1-phenyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3013026.png)
